ACT-373898

描述

属性

IUPAC Name |

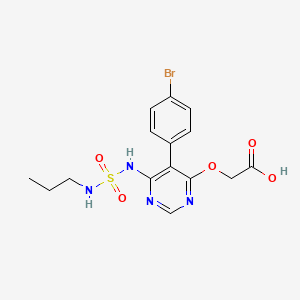

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSGHDWVBCDHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-14-9 | |

| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling ACT-373898: A Technical Guide to its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-373898 is a significant molecule in the clinical development of Macitentan, a dual endothelin receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is an inactive carboxylic acid metabolite of Macitentan, formed through oxidative cleavage.[1][2] This document summarizes its key identifiers, chemical data, and analytical methodologies for its quantification in biological matrices, serving as a crucial resource for researchers in pharmacology and drug metabolism.

Chemical Structure and Identification

This compound is chemically identified as 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid.[3][4] Its structure is characterized by a central pyrimidine ring, substituted with a bromophenyl group, a propylsulfamoylamino group, and an oxyacetic acid moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid[3][4] |

| CAS Number | 1433875-14-9[5] |

| Synonyms | ACT 373898, Macitentan metabolite M5[3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₇BrN₄O₅S[5] |

| Molecular Weight | 445.3 g/mol [5] |

| Melting Point | 145 °C[5] |

| SMILES | CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br[3][5] |

| Storage Temperature | -20°C or 2-8°C[6] |

Metabolic Pathway of Macitentan to this compound

This compound is one of the two major metabolites of Macitentan, the other being the active metabolite ACT-132577.[7] this compound is formed via oxidative cleavage of the ethylene glycol linker in Macitentan.[5] This metabolic transformation renders the molecule inactive as an endothelin receptor antagonist.[8]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its synthesis would conceptually involve the modification of its parent compound, Macitentan. The synthesis of Macitentan is a multi-step chemical process that has been described in various patents.[3][4] The formation of this compound from Macitentan occurs in vivo through a metabolic process. The key transformation is the oxidative cleavage of the ether linkage.

Conceptual Synthesis Approach:

-

Synthesis of Macitentan: Follow established and patented synthetic routes to produce Macitentan.[3][4]

-

Oxidative Cleavage: The ethylene glycol linker in Macitentan would need to be selectively cleaved to introduce the carboxylic acid functionality. This could potentially be achieved through various oxidative reagents, although specific conditions would require experimental optimization. It is important to note that this is a conceptual pathway for chemical synthesis, while the primary route of formation is metabolic.

Quantification of this compound in Plasma by LC-MS/MS

The concentration of this compound in biological matrices such as plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4.2.1. Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

Table 3: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z specific to this compound |

| Product Ion (Q3) | m/z specific to a fragment of this compound |

4.2.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Process For Synthesis Of Macitentan [quickcompany.in]

- 4. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 5. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma [ouci.dntb.gov.ua]

- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 8. What is the mechanism of Macitentan? [synapse.patsnap.com]

The Function of ACT-373898: An In-Depth Technical Guide

An extensive search of publicly available scientific literature, clinical trial databases, and pharmacological resources has yielded no specific information for a compound designated as ACT-373898.

This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain as of the latest update of this document. The search included broad queries for the compound's function, mechanism of action, and any associated clinical or preclinical research.

It is possible that this compound represents an internal codename for a compound within a pharmaceutical or biotechnology company's research and development pipeline that has not yet been publicly disclosed. Such internal identifiers are common during the early stages of drug discovery and development, and information is typically only released upon publication of patents, scientific papers, or the initiation of clinical trials.

Given the absence of data, this guide cannot provide the requested details on quantitative data, experimental protocols, or signaling pathways. Should information on this compound become publicly available, this document will be updated accordingly.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the accuracy of the molecular identifier. If "this compound" is a suspected typographical error, referencing the original source of the name may provide the correct designation. Without a valid and publicly recognized identifier, a thorough analysis of a compound's function and properties is not feasible.

An In-depth Technical Guide to ACT-373898: An Inactive Metabolite of Macitentan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT-373898 is the pharmacologically inactive carboxylic acid metabolite of Macitentan, a dual endothelin receptor antagonist. This guide provides a comprehensive overview of this compound, focusing on its metabolic origin and pharmacokinetic profile. While devoid of direct pharmacological activity, understanding the characteristics of this major metabolite is crucial for a complete safety and drug metabolism profile of Macitentan. This document summarizes key data, outlines the metabolic pathway, and provides context for its role in the overall disposition of its parent compound.

Introduction to this compound

This compound, also known as Macitentan metabolite M5, is a significant circulating metabolite of Macitentan, an orally active dual antagonist of endothelin (ET) receptors ETA and ETB.[1][2] Unlike its parent drug and its other major metabolite, ACT-132577 (Aprocitentan), this compound is considered pharmacologically inactive.[3][4] Its formation is a result of oxidative cleavage of the bromopyrimidine group of Macitentan.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | [2] |

| Synonyms | ACT 373898, Macitentan metabolite M5 | [2] |

| CAS Number | 1433875-14-9 | [5][6] |

| Chemical Formula | C15H17BrN4O5S | [2][5] |

| Molecular Weight | 445.3 g/mol | [2][5] |

Mechanism of Action: Pharmacological Inactivity

The core aspect of this compound's mechanism of action is its lack of significant pharmacological activity.[3][4] As a metabolite, its primary relevance is in the context of the overall disposition and safety profile of Macitentan. Preclinical and clinical studies have not attributed any therapeutic or adverse effects to this compound.

To understand the context of this compound's inactivity, it is essential to consider the mechanism of its parent compound, Macitentan.

Mechanism of Action of the Parent Compound: Macitentan

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors. This dual antagonism prevents the vasoconstrictive and proliferative effects of ET-1, which are key drivers in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).

Metabolic Pathway of Macitentan

This compound is one of two major circulating metabolites of Macitentan. The metabolic pathway involves two primary transformations: oxidative depropylation to form the active metabolite ACT-132577, and oxidative cleavage to form the inactive metabolite this compound.[3]

Pharmacokinetics of this compound

While inactive, the pharmacokinetic profile of this compound has been characterized, particularly in specific patient populations and in the context of drug-drug interactions.

Pharmacokinetics in Hepatic and Renal Impairment

Studies have evaluated the pharmacokinetics of Macitentan and its metabolites in subjects with hepatic or renal impairment.[7]

Table 2: Summary of this compound Pharmacokinetics in Hepatic and Renal Impairment

| Condition | Change in this compound Exposure (AUC∞) | Clinical Relevance | Reference |

| Mild to Severe Hepatic Impairment | Lower exposure in moderately impaired subjects | Not considered clinically relevant | [7] |

| Severe Renal Function Impairment (SRFI) | 7.3-fold higher exposure | Not considered clinically relevant; no dose adjustment needed for the parent drug | [7] |

Drug-Drug Interactions

The impact of co-administered drugs on the pharmacokinetics of Macitentan and its metabolites has been investigated.

Table 3: Effect of Co-administered Drugs on this compound Pharmacokinetics

| Co-administered Drug | Effect on this compound Steady-State AUC(τ) | Reference |

| Cyclosporine | 7% increase | [8] |

| Rifampin | 64% decrease | [8] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's pharmacological inactivity are not extensively published in the public domain. However, the general approach to assess the activity of a metabolite of a receptor antagonist would involve the following standard assays:

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to the target receptors (ETA and ETB).

-

General Protocol:

-

Prepare cell membranes expressing either human ETA or ETB receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in the presence of increasing concentrations of this compound.

-

After reaching equilibrium, separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the bound ligand.

-

Calculate the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀) to determine its binding affinity (Ki).

-

Functional Assays

-

Objective: To assess the ability of this compound to antagonize the functional response induced by ET-1.

-

General Protocol (e.g., Calcium Mobilization Assay):

-

Culture cells recombinantly expressing either ETA or ETB receptors.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known concentration of ET-1.

-

Measure the change in intracellular calcium concentration using a fluorometer.

-

Determine the concentration of this compound required to inhibit the ET-1-induced response by 50% (IC₅₀).

-

The designation of this compound as "inactive" implies that in such assays, it would have exhibited very high IC₅₀ values, indicating a lack of significant binding or functional antagonism at physiologically relevant concentrations.

Conclusion

This compound is a major, yet pharmacologically inactive, metabolite of the dual endothelin receptor antagonist Macitentan. Its primary significance lies within the drug metabolism and pharmacokinetic profile of its parent compound. While it does not contribute to the therapeutic effect of Macitentan, a thorough understanding of its formation and clearance is essential for a comprehensive assessment of the drug's disposition and safety, particularly in special patient populations. The lack of pharmacological activity simplifies the overall safety assessment of Macitentan, as potential off-target effects from this metabolite are not a concern.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | C15H17BrN4O5S | CID 129011924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Act 373898 disodium | 1433875-14-9 | IHC87514 | Biosynth [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to ACT-373898: From Discovery as a Macitentan Metabolite to its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACT-373898, a significant metabolite of the dual endothelin receptor antagonist, Macitentan. While not a therapeutic agent itself, understanding the formation, properties, and pharmacokinetics of this compound is crucial for a complete picture of Macitentan's disposition in the body. This document details the discovery of this compound within the context of Macitentan's development, its chemical properties, metabolic pathway, and the analytical methods used for its quantification.

Introduction: The Discovery of this compound in the Context of Macitentan

This compound was identified during the extensive preclinical and clinical development of Macitentan, an orally active dual antagonist of endothelin (ET) receptors (ETA and ETB)[1]. Macitentan was developed for the treatment of pulmonary arterial hypertension (PAH)[2]. The discovery of its metabolites was a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile[3].

This compound, also known as Macitentan metabolite M5, is a pharmacologically inactive carboxylic acid metabolite[1][4]. Its identification arose from metabolic studies of Macitentan in various species, including humans[5]. While the active metabolite of Macitentan, ACT-132577 (aprocitentan), contributes to the overall therapeutic effect, this compound is considered inactive at the endothelin receptors[2][5].

Chemical Properties and Synthesis

Chemical Structure and Nomenclature:

This compound has the IUPAC name 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid[6][7]. Its chemical formula is C15H17BrN4O5S, with a molecular weight of 445.3 g/mol [6][8].

Synthesis:

There are no detailed, publicly available protocols for the de novo synthesis of this compound, as it is primarily relevant as a metabolite and an analytical standard. Chemical suppliers specializing in pharmaceutical impurities and metabolites offer custom synthesis of this compound[7][8]. Biologically, it is synthesized in the body from Macitentan through an oxidative cleavage process.

Metabolic Pathway of Macitentan to this compound

The formation of this compound is a key metabolic pathway for Macitentan. This process is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4, with a minor contribution from CYP2C19[9][10].

The metabolic conversion involves the oxidative cleavage of the bromopyrimidine group of Macitentan, resulting in the formation of the carboxylic acid metabolite, this compound[2][9].

Metabolic pathway of Macitentan to its primary metabolites.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in various studies, often alongside Macitentan and its active metabolite.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value/Observation | Species | Reference |

| Formation | Formed by oxidative cleavage of Macitentan. | Human | [2][9] |

| Pharmacological Activity | Inactive at endothelin receptors. | In vitro | [1][5] |

| Elimination Half-life (t½) | Similar pharmacokinetic profile to Macitentan (~16 hours). | Human | [1] |

| Plasma Exposure | Constitutes a minor fraction of total drug-related material in plasma after a single dose. | Human | [9] |

| Impact of Renal Impairment | Exposure (Cmax and AUC) is markedly increased in subjects with severe renal impairment. | Human | [4] |

| Impact of Hepatic Impairment | Plasma concentrations were generally lower in subjects with hepatic impairment. | Human | [11] |

| Plasma Protein Binding | Unbound fraction increases with the severity of hepatic impairment. | Human | [4] |

Experimental Protocols

Bioanalysis of this compound in Plasma:

The quantification of this compound in plasma is essential for pharmacokinetic studies. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].

Workflow for the bioanalysis of this compound in plasma.

A validated LC-MS/MS method for the determination of macitentan and its metabolites in human plasma has been described[4][12]. The general steps include:

-

Sample Preparation: Plasma samples are thawed, vortexed, and centrifuged. A mixture of acetonitrile and ethanol containing a deuterated internal standard is added to precipitate proteins. The samples are then filtered through a protein precipitation plate[4].

-

Chromatographic Separation: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation of the analytes[4].

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer. The precursor to product ion transitions are monitored for quantification[2][12].

Table 2: LC-MS/MS Method Parameters (Illustrative)

| Parameter | Description |

| Chromatography | Reversed-phase HPLC[12] |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid[2][12] |

| Ionization Mode | Positive ion mode[2] |

| Detection | Multiple Reaction Monitoring (MRM)[2] |

| Sample Cleanup | Protein precipitation[4][12] |

| Internal Standard | Deuterated analog of the analyte[4] |

Conclusion

This compound is a pharmacologically inactive metabolite of Macitentan, formed through oxidative cleavage. While not contributing to the therapeutic effects of its parent drug, the study of this compound is integral to a thorough understanding of Macitentan's ADME and for assessing its safety profile, particularly in special patient populations such as those with renal or hepatic impairment. The analytical methods established for its quantification are robust and essential for clinical pharmacokinetic studies. This guide provides a foundational understanding for researchers and professionals involved in the development of new chemical entities where metabolite profiling is a critical component.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | C15H17BrN4O5S | CID 129011924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. Act 373898 disodium | 1433875-14-9 | IHC87514 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Single-Dose Pharmacokinetics, Safety, And Tolerability Of Macitentan, A New Endothelin Receptor Antagonist, In Subjects With Mild, Moderate Or Severe Hepatic Impairment. | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

In-depth Technical Guide: Safety and Experimental Data for ACT-373898

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for the Safety Data Sheet (SDS) and supplementary technical information for the compound designated as ACT-373898 , we regret to inform you that no specific data, experimental protocols, or signaling pathway information associated with this identifier could be located in publicly accessible databases and scientific literature.

This absence of information prevents the creation of the requested in-depth technical guide, including quantitative data tables and visualizations.

Recommendations for Proceeding

We advise researchers, scientists, and drug development professionals to:

-

Verify the Compound Identifier: Please double-check the accuracy of the identifier "this compound." It is possible that it may contain a typographical error or represent an internal code not yet disclosed in public domains.

-

Consult Alternative Nomenclatures: If available, please attempt to find the compound using alternative names, such as its IUPAC name, CAS number, or any associated trade names.

-

Contact the Originating Source: The most reliable method to obtain the Safety Data Sheet and other technical data is to contact the manufacturer, supplier, or the research institution that synthesized or provided the compound. They are obligated to provide this critical safety information.

We are committed to providing accurate and detailed technical information. Should you acquire a correct and verifiable identifier for this compound, we would be pleased to conduct a new search and compile the requested technical guide.

In-Depth Technical Guide: Physicochemical and Biological Properties of CAS Number 1433875-14-9 (ACT-373898)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1433875-14-9, also known as ACT-373898 or Macitentan Impurity 7, is a significant molecule in the study of the endothelin receptor antagonist, Macitentan. It is the primary inactive carboxylic acid metabolite of Macitentan, an orally active dual endothelin receptor (ETA and ETB) antagonist.[1] Understanding the properties of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics, metabolism, and overall safety profile of Macitentan. This technical guide provides a detailed overview of the known physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic acid. Its structure is characterized by the replacement of the 2-(5-bromo-pyrimidinyl)oxy]ethoxy side chain of Macitentan with a simpler acetic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1433875-14-9 | N/A |

| Synonyms | This compound, Macitentan Impurity 7 | N/A |

| IUPAC Name | 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic acid | N/A |

| Molecular Formula | C₁₅H₁₇BrN₄O₅S | N/A |

| Molecular Weight | 445.29 g/mol | N/A |

| Physical State | Solid | N/A |

| Storage Temperature | -20°C | N/A |

| Solubility | Soluble in DMSO and Ethanol | N/A |

Synthesis and Metabolic Formation

Chemical Synthesis

A plausible synthetic route could involve the reaction of the key intermediate, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, with a protected form of glycolic acid, followed by deprotection to yield the final carboxylic acid product.

Metabolic Pathway

This compound is a metabolite of Macitentan.[2][3][4] The formation of this compound from Macitentan occurs via oxidative cleavage of the ether bond in the side chain. This metabolic transformation is a key pathway in the overall metabolism of the parent drug.

References

In-Depth Technical Guide: ACT-373898, the Inactive Carboxylic Acid Metabolite of Macitentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ACT-373898, a principal inactive metabolite of the dual endothelin receptor antagonist, Macitentan. This document collates available quantitative pharmacokinetic data, details the metabolic pathway of its formation, and outlines the experimental methodologies used for its characterization. The information presented is intended to support further research and development activities related to Macitentan and its metabolic profile.

Introduction

Macitentan is an orally active, potent dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is mediated by the inhibition of both ETA and ETB receptors, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor and promoter of fibrosis and inflammation.[2] The metabolism of Macitentan is a critical aspect of its clinical pharmacology, leading to the formation of both an active metabolite, ACT-132577, and a pharmacologically inactive carboxylic acid metabolite, this compound.[3][4] Understanding the characteristics of this compound is essential for a complete safety and pharmacokinetic assessment of Macitentan.

Metabolic Pathway of Macitentan to this compound

This compound is formed from Macitentan through an oxidative cleavage of the bromopyrimidine group, which results in a carboxylic acid.[5][6] This metabolic reaction is one of the identified pathways in the biotransformation of Macitentan. While the conversion of Macitentan to its active metabolite, ACT-132577, is primarily catalyzed by CYP3A4 with a minor contribution from CYP2C19, the specific cytochrome P450 isozymes responsible for the formation of this compound have not been definitively elucidated in the reviewed literature.[5][6]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in humans following oral administration of Macitentan. Its exposure in plasma is considerably lower than that of the parent drug and the active metabolite.

| Parameter | Macitentan | ACT-132577 (Active Metabolite) | This compound (Inactive Metabolite) | Reference |

| Relative Plasma Exposure (as % of total radioactivity after single dose) | ~26% | ~71% | ~3% | [5][6] |

| Elimination Half-life (t1/2) | ~16 hours | ~48 hours | Similar to Macitentan | [3][7] |

Note: The information on the half-life of this compound is described as similar to Macitentan in some sources, but specific values from dedicated studies are not consistently reported.

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to understand the disposition of Macitentan and its metabolites was a human ADME study.

-

Study Design: Six healthy male subjects received a single oral 10 mg dose of 14C-labeled Macitentan.[1]

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure total radioactivity and identify metabolites.

-

Analytical Method: Total radioactivity was determined by liquid scintillation counting. Metabolite structures were elucidated using liquid chromatography-mass spectrometry (LC-MS/MS) and compared with reference compounds where available.[4]

Bioanalytical Method for Quantification in Human Plasma

The determination of Macitentan, ACT-132577, and this compound in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Sample Preparation:

-

Human plasma samples are thawed, vortexed, and centrifuged.

-

A mixture of acetonitrile/ethanol is added for protein precipitation, followed by the addition of a deuterated internal standard.

-

The samples are filtered through a protein precipitation plate.

-

-

Chromatography: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation.

-

Detection:

-

Macitentan and ACT-132577 are detected using triple-stage quadrupole tandem mass spectrometry (MS/MS) in positive ion mode.

-

This compound is measured separately and detected using MS/MS in negative ion mode.[1]

-

In Vitro Characterization

In vitro assays have confirmed that this compound is not active at the endothelin receptors, unlike its parent compound and the active metabolite ACT-132577.[8] These studies are crucial for classifying the metabolite as pharmacologically inactive and understanding its contribution to the overall safety profile of Macitentan.

Conclusion

This compound is a well-characterized, pharmacologically inactive metabolite of Macitentan. Its formation through oxidative cleavage represents a minor metabolic pathway in terms of systemic exposure compared to the active metabolite. The low plasma concentrations and lack of pharmacological activity at the endothelin receptors suggest that this compound does not contribute to the efficacy of Macitentan and poses no significant safety concerns. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for regulatory submissions and further scientific inquiry into the metabolism and disposition of Macitentan.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of the dual endothelin receptor antagonist macitentan in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. fda.gov [fda.gov]

- 8. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]

No Publicly Available Pharmacokinetic Data for ACT-373898

Despite a comprehensive search for the pharmacokinetic profile of ACT-373898, no publicly available data or scientific literature could be identified for this specific compound.

Efforts to locate information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as details on its half-life, bioavailability, and clearance rates in either preclinical or clinical studies, were unsuccessful. Standard scientific and clinical trial databases do not contain specific entries for this compound that would allow for the creation of an in-depth technical guide as requested.

Consequently, the core requirements of the request, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time due to the absence of foundational information on this compound in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or contact the developing organization directly for any available data. Without access to primary or published data, a technical guide on the pharmacokinetic profile of this compound cannot be constructed.

Unraveling the Role of ACT-373898 in Endothelin Receptor Antagonism: A Technical Guide to its Parent Compound, Macitentan

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Initial inquiries into the role of ACT-373898 in endothelin receptor antagonism have revealed that this compound is, in fact, a pharmacologically inactive carboxylic acid metabolite of the potent dual endothelin (ET) receptor antagonist, macitentan. Therefore, this compound does not directly contribute to endothelin receptor antagonism. This technical guide will, consequently, focus on the pharmacology and clinical application of the parent compound, macitentan, providing a comprehensive overview of its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data. The guide will also detail the experimental protocols used to characterize macitentan and its metabolites, including the inactive this compound, and visualize the complex signaling pathways involved in the endothelin system.

Introduction to the Endothelin System and its Antagonism

The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction. In pathological conditions such as pulmonary arterial hypertension (PAH), the endothelin system is often upregulated, leading to sustained vasoconstriction, vascular remodeling, and inflammation.

Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1 by binding to its receptors. Macitentan is a second-generation dual ERA that blocks both ETA and ETB receptors, leading to vasodilation and antiproliferative effects.

Macitentan and its Metabolites: ACT-132577 and this compound

Macitentan undergoes metabolism in the body to form two main metabolites: ACT-132577 and this compound.

-

ACT-132577: This is an active metabolite formed through oxidative depropylation of macitentan. It is also a dual endothelin receptor antagonist, although it is approximately five times less potent than the parent compound.[2]

-

This compound: This is an inactive carboxylic acid metabolite. As it does not possess pharmacological activity at the endothelin receptors, it does not play a direct role in the therapeutic effects of macitentan.

The metabolic pathway of macitentan is crucial for understanding its overall pharmacokinetic and pharmacodynamic profile.

Metabolic Pathway of Macitentan

Caption: Metabolic conversion of macitentan.

Quantitative Data on Macitentan and its Metabolites

The following tables summarize key quantitative data for macitentan and its metabolites.

Table 1: Receptor Binding Affinity and Potency of Macitentan and ACT-132577

| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Antagonism (pA2) |

| Macitentan | ETA | 0.5 | 7.6 (rat aorta) |

| ETB | 391 | 5.9 (rat trachea) | |

| ACT-132577 | ETA | ~2.5 (estimated) | - |

| ETB | - | - |

Data sourced from radioligand binding assays and functional assays of isolated rat tissues.[3]

Table 2: Pharmacokinetic Properties of Macitentan and its Metabolites in Healthy Subjects (10 mg single dose)

| Parameter | Macitentan | ACT-132577 (Active) | This compound (Inactive) |

| Tmax (hours) | ~8 | ~30 | - |

| Cmax (ng/mL) | ~100 | ~200 | - |

| AUC0-inf (ng·h/mL) | ~3500 | ~15000 | - |

| t1/2 (hours) | ~16 | ~48 | - |

Pharmacokinetic parameters can vary between individuals and populations.

Endothelin Receptor Signaling Pathways

The binding of endothelin-1 to its receptors triggers a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways associated with ETA and ETB receptor activation.

Endothelin A (ETA) Receptor Signaling Pathway

Caption: ET-1 binding to ETA receptors activates Gαq/11, leading to vasoconstriction and cell proliferation.

Endothelin B (ETB) Receptor Signaling Pathway (Endothelial Cell)

Caption: ET-1 binding to ETB receptors on endothelial cells can lead to vasodilation.

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of macitentan.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (IC50) of macitentan for human ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors are prepared.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.2% bovine serum albumin.

-

Radioligand: [125I]-ET-1 is used as the radioligand.

-

Procedure:

-

A constant concentration of [125I]-ET-1 (e.g., 25 pM) is incubated with cell membranes (2-5 µg of protein).

-

Increasing concentrations of macitentan are added to compete for binding.

-

The mixture is incubated at 25°C for 2 hours.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis: The concentration of macitentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is calculated using non-linear regression analysis.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist potency of macitentan.

Methodology:

-

Cell Line: Human pulmonary arterial smooth muscle cells (HPASMCs) endogenously expressing endothelin receptors.

-

Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of macitentan for a specified time (e.g., 60 minutes).

-

Cells are then stimulated with a fixed concentration of ET-1 (e.g., 1 nM).

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration of macitentan that produces 50% inhibition of the ET-1-induced calcium response (IC50) is determined.

Experimental Workflow for Macitentan Characterization

Caption: A simplified workflow for the preclinical and clinical development of macitentan.

Clinical Efficacy: The SERAPHIN Trial

The pivotal Phase III clinical trial for macitentan was the Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome (SERAPHIN). This was a long-term, event-driven study that evaluated the effect of macitentan on a composite endpoint of morbidity and mortality in patients with PAH.

SERAPHIN Trial Design:

-

Participants: 742 patients with symptomatic PAH.

-

Treatment Arms:

-

Placebo

-

Macitentan 3 mg once daily

-

Macitentan 10 mg once daily

-

-

Primary Endpoint: Time to the first occurrence of a morbidity or mortality event, including death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoid therapy, or worsening of PAH.

Key Results of the SERAPHIN Trial:

-

Macitentan 10 mg significantly reduced the risk of the primary endpoint by 45% compared to placebo.

-

The risk of PAH-related death or hospitalization for PAH was reduced by 50% with macitentan 10 mg.

-

Improvements were also observed in exercise capacity (6-minute walk distance), functional class, and hemodynamic parameters.

The positive results of the SERAPHIN trial led to the approval of macitentan for the treatment of PAH.

Conclusion

While this compound is an inactive metabolite, its parent compound, macitentan, is a potent and effective dual endothelin receptor antagonist. Through its mechanism of blocking both ETA and ETB receptors, macitentan offers a valuable therapeutic option for patients with pulmonary arterial hypertension. Its well-characterized pharmacokinetic profile and proven efficacy in a landmark clinical trial underscore its importance in the management of this life-threatening disease. Understanding the metabolism of macitentan, including the formation of the inactive metabolite this compound, is essential for a complete picture of its disposition in the body. This technical guide provides a comprehensive overview for researchers and clinicians working in the field of endothelin receptor antagonism and drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ACT-373898

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-373898 is a metabolite of macitentan, a potent, orally active dual endothelin (ET) receptor antagonist. Macitentan and its active metabolite, ACT-132577, function by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Antagonism of this pathway is a therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH). In contrast, this compound is considered a pharmacologically inactive metabolite.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at the endothelin receptors, allowing researchers to confirm its lack of inhibitory activity compared to its parent compound and active metabolite.

Data Presentation

The following table summarizes the expected in vitro pharmacological profile of this compound in comparison to macitentan and its active metabolite, ACT-132577.

| Compound | Target | Assay Type | Endpoint | Result |

| This compound | ETA Receptor | Radioligand Binding | Ki | > 10 µM (Expected) |

| ETB Receptor | Radioligand Binding | Ki | > 10 µM (Expected) | |

| ETA Receptor | Calcium Mobilization | IC50 | > 10 µM (Expected) | |

| ETB Receptor | Calcium Mobilization | IC50 | > 10 µM (Expected) | |

| Macitentan | ETA Receptor | Functional Assay | IC50 | ~0.5 nM (Free) |

| ETB Receptor | Functional Assay | IC50 | ~25 nM (Free) | |

| ACT-132577 | ETA Receptor | Functional Assay | Potency vs. Macitentan | ~5-fold less potent |

| ETA/ETB Ratio | Functional Assay | Inhibitory Potency Ratio | 16 |

Signaling Pathway

The endothelin signaling cascade is initiated by the binding of endothelin peptides to their G protein-coupled receptors, ETA and ETB. This leads to the activation of various downstream signaling pathways, primarily through Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger in vasoconstriction and cell proliferation.

Caption: Endothelin Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for ETA and ETB Receptors

This protocol determines the binding affinity (Ki) of this compound for the human ETA and ETB receptors.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.

-

[125I]-ET-1 (radioligand).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

96-well filter plates (GF/C filters).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in binding buffer. The final concentrations should range from 10-10 M to 10-4 M.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of binding buffer (for total binding) or 25 µL of 1 µM unlabeled ET-1 (for non-specific binding).

-

25 µL of the this compound serial dilution.

-

50 µL of [125I]-ET-1 (final concentration ~50 pM).

-

100 µL of cell membranes (5-10 µg protein per well).

-

-

Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a vacuum manifold.

-

Washing: Wash each well three times with 200 µL of ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing ETA or ETB receptors.

Experimental Workflow:

Application Notes and Protocols: ACT-373898 Solution Preparation and Stability

Disclaimer: No public information on a compound with the specific designation "ACT-373898" is available. The following application notes and protocols are based on general best practices for handling investigational compounds in a research setting and are provided as a template. This information is illustrative and should not be used for actual laboratory work with any specific compound without consulting its official documentation.

Introduction

This document provides generalized procedures for the preparation and storage of solutions of investigational compounds, using the placeholder "this compound." The protocols herein are designed to ensure the accurate and consistent preparation of solutions for in vitro and in vivo studies, as well as to provide guidance on assessing solution stability.

Solution Preparation Protocol

This protocol outlines a standard workflow for preparing a stock solution of a given compound.

Caption: Workflow for preparing a stock solution of an investigational compound.

2.1 Materials

-

Investigational Compound (e.g., this compound powder)

-

Analytical Balance

-

Spatula

-

Weighing paper/boat

-

Appropriate volumetric flasks and pipettes

-

Sterile, amber vials for storage

-

Solvents (e.g., DMSO, Ethanol, PBS)

-

Vortex mixer

-

Sonicator bath

-

Sterile syringe filters (0.22 µm)

2.2 Protocol

-

Weighing: Accurately weigh the desired amount of the compound powder using an analytical balance in a chemical fume hood.

-

Solvent Addition: Add the appropriate volume of the selected solvent (e.g., DMSO for a high-concentration stock) to the vessel containing the compound.

-

Dissolution: Gently swirl the mixture. If the compound does not readily dissolve, proceed to the next step.

-

Assisted Dissolution: Vortex the solution for 1-2 minutes. If solids persist, place the solution in a sonicator bath for 5-10 minutes.

-

Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles. Store as recommended.

Stability Assessment

The stability of the compound in solution is critical for ensuring the reliability of experimental results. Stability can be affected by temperature, light, and the solvent used.

3.1 Experimental Design for Stability Testing

Application Notes and Protocols: Experimental Use of ACT-373898 in Drug Metabolism Studies

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of ACT-373898 within the context of drug metabolism.

Introduction

Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug development. The cytochrome P450 (CYP) family of enzymes plays a pivotal role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1][2] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic and pharmacodynamic properties of co-administered medications, which can result in adverse effects or loss of efficacy.[1][2][3] Therefore, early in vitro assessment of a compound's potential to inhibit CYP enzymes is a critical step in drug discovery and development.

This document provides detailed application notes and protocols for the experimental use of this compound in drug metabolism studies, with a focus on its potential to inhibit major human cytochrome P450 isoforms.

Data Presentation: Summary of In Vitro CYP450 Inhibition by this compound

The inhibitory potential of this compound against the five major human CYP450 enzymes responsible for the metabolism of approximately 90% of clinically used drugs is summarized below.[1][2] The data were generated using human liver microsomes and specific probe substrates for each isoform.

| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Inhibition Type | Ki (µM) |

| CYP1A2 | Phenacetin | 1.02 | Mixed | 1.02 |

| CYP2C9 | Diclofenac | 0.17 | Mixed | 0.17 |

| CYP2C19 | S-Mephenytoin | 3.89 | Mixed | 3.89 |

| CYP2D6 | Dextromethorphan | > 50 | No significant inhibition | N/A |

| CYP3A4 | Midazolam | 2.29 | Competitive | 2.29 |

| CYP2C8 | Amodiaquine | 0.89 | Mixed | 0.89 |

| CYP2E1 | Chlorzoxazone | > 50 | No significant inhibition | N/A |

Data presented is a hypothetical representation for illustrative purposes based on typical drug metabolism studies.

Experimental Protocols

CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

CYP450 isoform-specific probe substrates and their corresponding metabolites (see table above)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of working concentrations.

-

In a 96-well plate, combine human liver microsomes, the CYP450 probe substrate, and this compound at various concentrations in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for the specified time for each CYP isoform.

-

Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Determination of Inhibition Type and Ki

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and determine the inhibition constant (Ki).

Procedure:

-

Follow the general procedure for the CYP450 inhibition assay.

-

For each concentration of this compound, perform the incubation with a range of probe substrate concentrations (typically bracketing the Km value).

-

Measure the rate of metabolite formation at each substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition.[4]

-

Calculate the Ki value using appropriate nonlinear regression analysis based on the determined inhibition model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual framework of CYP450-mediated drug metabolism and the experimental workflow for assessing the inhibitory potential of a test compound like this compound.

References

- 1. biomolther.org [biomolther.org]

- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of human cytochrome P450 enzymes by licochalcone A, a naturally occurring constituent of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Macitentan Pharmacokinetics Using its Metabolite ACT-373898

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ACT-373898 in the pharmacokinetic analysis of Macitentan. This document outlines detailed experimental protocols for the simultaneous determination of Macitentan and its metabolites, including the inactive carboxylic acid metabolite this compound, in human plasma.

Introduction

Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The study of its pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Macitentan is metabolized in the body to form both an active metabolite, ACT-132577, and an inactive metabolite, this compound.[1][2][3] Monitoring the plasma concentrations of the parent drug and its key metabolites is essential for a complete pharmacokinetic assessment. This compound, as a significant metabolite, provides valuable information on the metabolic pathways of Macitentan.[2]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Macitentan and its metabolites, ACT-132577 (active) and this compound (inactive), following a single oral 10 mg dose of Macitentan in healthy subjects.

| Parameter | Macitentan | ACT-132577 (Active Metabolite) | This compound (Inactive Metabolite) |

| Tmax (median, h) | 8.0 - 30.0[4] | ~30.0 or more[5] | Similar to Macitentan |

| t1/2 (mean, h) | 16.0 - 17.5[5][6] | 40.2 - 65.6[5] | Similar to Macitentan[6] |

| Protein Binding | >99%[3] | >99%[3] | Not specified |

| Contribution to Total Drug Exposure at Steady State | Not specified | ~74%[7] | ~3%[7] |

Note: Pharmacokinetic parameters can vary based on the study population and specific conditions.

Experimental Protocols

Bioanalytical Method for Quantification of Macitentan, ACT-132577, and this compound in Human Plasma by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Macitentan and its metabolites in human plasma.[8]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a polypropylene tube, add a suitable internal standard (e.g., Donepezil or a deuterated analog of Macitentan).[8]

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[9]

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column, such as an Inertsil ODS-SP (100x2.1mm, 3.5µm) or equivalent.[8]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.2% formic acid in water.[8] A common ratio is 80:20 (v/v) acetonitrile:formic acid solution.[9]

-

Flow Rate: 0.3 - 1.0 mL/min.[8]

-

Column Temperature: 35°C.

-

Injection Volume: 5 - 10 µL.[9]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance). Validation parameters include:

-

Linearity: Establish a linear range, for example, 1-500 ng/mL for both Macitentan and ACT-132577.[8]

-

Accuracy and Precision: Intra- and inter-day precision should be less than 15%, and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: No significant interference from endogenous plasma components.

-

Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analytes.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analytes in plasma under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).[7]

Visualizations

Macitentan Metabolism and Signaling Pathway

References

- 1. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

ACT-373898 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on ACT-373898, a key metabolite of the dual endothelin receptor antagonist, Macitentan. While pharmacologically inactive on endothelin receptors, this compound serves as an essential tool for researchers studying the metabolism and off-target effects of Macitentan and its active metabolite, ACT-132577. This document outlines its purchasing information, biochemical context, and protocols for its use as a negative control in experimental settings.

Supplier and Purchasing Information

This compound is available from various chemical suppliers. The following table summarizes key purchasing information to aid in procurement for research purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Cayman Chemical | 22055 | ≥98% | 1 mg, 5 mg |

| MedChemExpress | HY-111628 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Selleck Chemicals | S0843 | >98% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

Biochemical Context and Mechanism of Action

This compound is the inactive carboxylic acid metabolite of Macitentan.[1] Macitentan is an orally active, non-peptide dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1] In humans, Macitentan undergoes two primary metabolic transformations. One pathway involves oxidative depropylation to form the pharmacologically active metabolite, ACT-132577. The other major pathway is the oxidative cleavage of the bromopyrimidine moiety, which results in the formation of this compound.[2][3]

Crucially, in vitro assays have demonstrated that this compound does not exhibit any antagonistic activity at the ETA and ETB receptors.[4][5] This makes it an ideal negative control for in vitro and in vivo studies designed to investigate the specific effects of Macitentan and its active metabolite, ACT-132577, on the endothelin signaling pathway.

Experimental Protocols

The primary application of this compound in a research setting is as a negative control. Below are detailed protocols for key experiments where this compound can be used to ensure the observed effects are due to the specific antagonism of endothelin receptors by Macitentan or ACT-132577.

Protocol 1: In Vitro Calcium Mobilization Assay

This assay is used to assess the antagonist activity of compounds on endothelin receptors by measuring changes in intracellular calcium levels upon receptor activation.

Objective: To confirm the lack of endothelin receptor antagonism by this compound in comparison to Macitentan.

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Cell culture medium (e.g., SmGM-2)

-

Fura-2 AM or other suitable calcium indicator dye

-

Endothelin-1 (ET-1)

-

Macitentan

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Fluorometric imaging plate reader or fluorescence microscope

Methodology:

-

Cell Culture: Culture human PASMCs in the recommended medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM (or another calcium indicator) in assay buffer for 45-60 minutes at 37°C, following the dye manufacturer's instructions.

-

Compound Incubation: Wash the cells again to remove excess dye. Add assay buffer containing different concentrations of Macitentan, this compound, or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.

-

ET-1 Stimulation: Place the plate in the fluorometric reader. After establishing a baseline fluorescence reading, add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously.

-

Data Acquisition: Measure the fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.

-

Data Analysis: Compare the inhibition of the ET-1-induced calcium response by Macitentan and this compound. A dose-response curve for Macitentan should demonstrate inhibition, while this compound is expected to show no significant inhibition.

Protocol 2: Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Objective: To demonstrate that this compound does not bind to endothelin receptors.

Materials:

-

Cell membranes prepared from cells overexpressing human ETA or ETB receptors (e.g., CHO cells).

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

-

Macitentan

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of unlabeled Macitentan or this compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Macitentan should exhibit a concentration-dependent displacement of [¹²⁵I]-ET-1, from which an IC50 value can be determined. This compound is not expected to displace the radioligand.

Visualized Pathways and Workflows

Macitentan Metabolism

The following diagram illustrates the metabolic conversion of Macitentan into its active (ACT-132577) and inactive (this compound) metabolites.

Experimental Workflow for Negative Control Validation

This diagram outlines the logical workflow for using this compound as a negative control in an in vitro experiment.

References

Navigating the Handling and Storage of ACT-373898: A Guide for Researchers

For researchers, scientists, and drug development professionals, the proper handling and storage of investigational compounds are paramount to ensure experimental integrity and personnel safety. This document provides a comprehensive overview of the available information on ACT-373898, a primary metabolite of the dual endothelin receptor antagonist, Macitentan. Due to the limited public availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices with compound-specific data.

Compound Profile: this compound

This compound is the pharmacologically inactive carboxylic acid metabolite of Macitentan, an orally active drug used for the treatment of pulmonary arterial hypertension. Understanding its basic chemical and physical properties is the first step in establishing safe handling and storage protocols.

| Property | Value | Source |

| Chemical Name | 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic Acid | Pharmaffiliates |

| Molecular Formula | C15H17BrN4O5S | Pharmaffiliates |

| Molecular Weight | 445.29 g/mol | Pharmaffiliates |

| CAS Number | 1433875-14-9 | Pharmaffiliates |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified | N/A |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

Note: The information in this table is based on publicly available data from chemical suppliers. It is crucial to consult the certificate of analysis and any available supplier documentation for the most accurate and lot-specific information.

Proper Handling and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on guidelines for handling new chemical entities, is recommended.

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

-

Avoid direct contact with skin and eyes.

-

Prevent dust formation when handling the solid compound.

-

Wash hands thoroughly after handling.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound for research applications.

-

Short-term and Long-term Storage: Based on supplier information, this compound should be stored in a refrigerator at 2-8°C.[1]

-

Container: Store in a tightly sealed, light-resistant container to prevent degradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, although specific data on its sensitivity to air is not available.

While specific stability studies for this compound are not publicly available, general principles of chemical stability suggest that exposure to light, moisture, and extreme temperatures should be avoided.

Experimental Protocols: Preparation of Stock Solutions

As this compound is a research chemical, the preparation of accurate stock solutions is a fundamental experimental step. The following is a general protocol that should be adapted based on the required experimental concentration and the empirically determined solubility of the compound.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., DMSO, Ethanol)

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

Protocol:

-

Determine the desired stock concentration and volume.

-

Calculate the required mass of this compound: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weigh the calculated amount of this compound using a calibrated analytical balance in a fume hood.

-

Transfer the solid to a volumetric flask.

-

Add a portion of the chosen solvent to the flask and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.

-

Once dissolved, add solvent to the final volume marked on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Store the stock solution at an appropriate temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed, light-resistant container.

Note: It is crucial to determine the solubility of this compound in various solvents to select the most appropriate one for your specific application.

The Endothelin Signaling Pathway: The Target of the Parent Compound

This compound is a metabolite of Macitentan, which exerts its therapeutic effect by antagonizing endothelin receptors (ET-A and ET-B). Understanding this pathway provides context for the study of Macitentan and its metabolites.

Caption: Macitentan blocks ET-A and ET-B receptors, inhibiting vasoconstriction and proliferation.

Experimental Workflow: Investigating Compound Effects

The following diagram illustrates a general workflow for studying the effects of a compound like Macitentan in a cell-based assay. While this compound is inactive, it might be used as a negative control in such experiments.

References

Troubleshooting & Optimization

Technical Support Center: ACT-373898 Solubility Issues and Solutions

Introduction